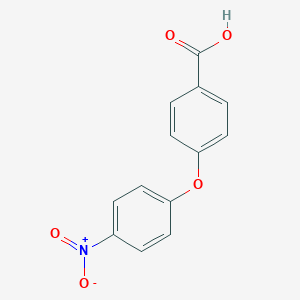

4-(4-Nitrophenoxy)benzoic acid

Description

The exact mass of the compound 4-(4-Nitrophenoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157675. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Nitrophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVBFFGZCMYUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303274 | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16309-45-8 | |

| Record name | 16309-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 4-(4-nitrophenoxy)benzoic acid. This valuable compound serves as a critical intermediate and building block in diverse fields, including the development of high-performance polymers, pharmaceuticals, and analytical reagents.[1][2] The primary synthetic route detailed herein is the Nucleophilic Aromatic Substitution (SNAr), a robust and efficient method for the formation of diaryl ethers. This document elucidates the underlying chemical principles, provides a meticulously detailed experimental procedure, and outlines the necessary analytical techniques for structural verification and purity assessment. It is designed to be an essential resource for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Importance

4-(4-Nitrophenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a diaryl ether linkage and a nitro functional group. This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties. The ether linkage provides a degree of conformational flexibility, while the nitro group acts as a potent electron-withdrawing group, influencing the molecule's electronic properties and reactivity.[2]

Its strategic importance is multifaceted:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

-

Polymer Chemistry: The molecule is a valuable monomer for producing specialty polymers, where it enhances thermal stability and mechanical properties.[1]

-

Analytical Chemistry: It is employed as a reagent in various analytical assays, often for the detection and quantification of other substances.[1]

The synthesis of this molecule is a foundational procedure for chemists working in these areas. The most reliable and scalable method for its preparation is the Nucleophilic Aromatic Substitution (SNAr) reaction, which will be the central focus of this guide.

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether bond in 4-(4-nitrophenoxy)benzoic acid is achieved via an SNAr reaction. This is not to be confused with SN1 or SN2 reactions common in aliphatic chemistry; SNAr proceeds via a distinct addition-elimination mechanism, which is particularly effective on electron-deficient aromatic rings.[3]

Pillars of the SNAr Mechanism:

-

Activation: The reaction requires an aromatic ring that has been "activated" towards nucleophilic attack. This is accomplished by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[3][4] This EWG polarizes the ring, making the carbon atom attached to the leaving group significantly electrophilic.

-

Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (in this case, the phenoxide generated from 4-hydroxybenzoic acid) on the electrophilic carbon atom bearing the leaving group (e.g., a halogen). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which provides substantial stabilization.[6]

-

Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[6]

An alternative, though often more demanding, route is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[7][8] While effective for many diaryl ethers, the classical Ullmann reaction typically requires high temperatures and stoichiometric copper, although modern ligand-accelerated variants have made conditions milder.[8][9][10] For the synthesis of 4-(4-nitrophenoxy)benzoic acid, the SNAr approach is generally more direct and avoids heavy metal catalysts.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-nitrophenoxy)benzoic acid from 4-fluoronitrobenzene and 4-hydroxybenzoic acid. 4-Fluoronitrobenzene is chosen as the electrophile because fluorine's high electronegativity strongly activates the ring for the initial nucleophilic attack, making it the most reactive leaving group in SNAr reactions, contrary to SN1/SN2 trends.[11]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| 4-Hydroxybenzoic acid | 138.12 | 6.91 g | 50.0 | 1.0 |

| 4-Fluoronitrobenzene | 141.10 | 7.06 g (5.26 mL) | 50.0 | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.37 g | 75.0 | 1.5 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

| Hydrochloric Acid (HCl), conc. | - | As needed (~10 mL) | - | - |

| Deionized Water | - | ~1 L | - | - |

| Ethanol or Acetic Acid | - | For recrystallization | - | - |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add 4-hydroxybenzoic acid (6.91 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and dimethylformamide (100 mL).

-

Scientist's Insight: Anhydrous potassium carbonate is used as the base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium 4-hydroxybenzoate salt in situ. This phenoxide is a much stronger nucleophile than the neutral phenol. A 1.5 molar excess of the base ensures complete deprotonation and drives the reaction forward.[5] DMF is an ideal polar aprotic solvent as it effectively solvates the potassium cation without interfering with the nucleophile.[8]

-

-

Initial Heating: Begin stirring the mixture and heat it to approximately 80 °C under a gentle flow of nitrogen. Maintain this temperature for 30 minutes to ensure complete formation of the phenoxide salt.

-

Addition of Electrophile: Add 4-fluoronitrobenzene (7.06 g, 50.0 mmol) to the reaction mixture dropwise via a syringe.

-

Reaction: Increase the temperature to 140-150 °C and allow the reaction to proceed under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 800 mL of cold deionized water while stirring. A precipitate will form.

-

Work-up - Acidification: While continuing to stir the aqueous suspension, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (check with pH paper). This step protonates the carboxylate salt, precipitating the desired 4-(4-nitrophenoxy)benzoic acid as a solid.

-

Scientist's Insight: The initial product in the DMF solution is the potassium salt of the target molecule. Pouring it into water precipitates this salt. Subsequent acidification is a critical step to convert the water-soluble carboxylate into the less soluble carboxylic acid, causing it to precipitate out for collection.

-

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts (KCl) and any residual DMF.

-

Drying: Dry the crude product in a vacuum oven at 80 °C overnight. A typical crude yield is in the range of 85-95%.

Caption: A streamlined workflow for the synthesis of 4-(4-nitrophenoxy)benzoic acid.

Purification and Characterization

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to remove minor impurities and obtain a crystalline solid suitable for further use.[12][13]

-

Place the crude, dried solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) until the solid just dissolves.[14][15]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

-

Appearance: Dark yellow needles or solid.[2]

-

Melting Point: 237-243 °C

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[18]

-

~1700-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[18]

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.[19]

-

~1250 cm⁻¹: A strong band from the asymmetric C-O-C stretch of the aryl ether linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the precise chemical structure. (Spectra run in DMSO-d₆)

-

¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.0-8.5 ppm). Due to the dissymmetry, four distinct doublets are expected, two for each aromatic ring. The protons on the nitro-substituted ring will generally be further downfield due to the strong electron-withdrawing effect of the -NO₂ group.[20][21] A very broad singlet far downfield (>12 ppm) will correspond to the carboxylic acid proton.

-

¹³C NMR: The spectrum will show distinct signals for all 13 carbons. Key signals include the carboxyl carbon (~167 ppm) and the aromatic carbons, with those directly attached to oxygen or the nitro group having characteristic shifts.[20][22]

-

Safety and Handling

-

4-Fluoronitrobenzene: This compound is toxic if inhaled, swallowed, or in contact with skin. It causes skin and serious eye irritation and is a suspected carcinogen.[23][24] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[25]

-

4-Hydroxybenzoic Acid: May cause respiratory irritation and serious eye damage. Avoid breathing dust.[26]

-

Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate & Hydrochloric Acid: Handle with care, as K₂CO₃ is an irritant and concentrated HCl is highly corrosive.

Always consult the relevant Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[27]

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Boyd, M. J., & Hartwig, J. F. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4822–4825. [Link]

-

Wikipedia contributors. (2023, December 1). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Gupton, J. T., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

-

Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064–1071. [Link]

-

Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1339. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of SNAr reaction [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB [Image]. Retrieved from [Link]

-

Samsonowicz, M., et al. (2007). Experimental and Theoretical IR, Raman, NMR Spectra of 2-, 3-, and 4-Nitrobenzoic Acids. International Journal of Quantum Chemistry, 107(3), 480–494. [Link]

-

Isonitrile. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

Leonard, M. S. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292066, 4-(4-Nitrophenoxy)benzoic acid. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Haflong Government College. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

-

Alfa Aesar. (2021). 1-Fluoro-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Williams, A., & Douglas, K. T. (1973). A single transition state in nucleophilic aromatic substitution: reaction of phenolate ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (3), 318-322. [Link]

-

Spectroscopy Online. (n.d.). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Haflong Government College. (n.d.). EXPERIMENT 1: Recrystallization of benzoic acid from hot water. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic.... Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3) [Image]. Retrieved from [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13412–13421. [Link]

-

Dander, J. E., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 9(21), 4836–4843. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16309-45-8: 4-(4-NITROPHENOXY)BENZOIC ACID [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 16. 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. chemicalbook.com [chemicalbook.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-(4-Nitrophenoxy)benzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive spectroscopic characterization of 4-(4-Nitrophenoxy)benzoic acid, a molecule of significant interest in materials science and as an intermediate in pharmaceutical synthesis.[1] The unique arrangement of its aromatic rings connected by an ether linkage, along with the presence of both a carboxylic acid and a nitro group, gives rise to a distinct spectroscopic fingerprint. This document outlines the expected spectral data from proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The protocols for data acquisition and the rationale behind the interpretation of the spectral features are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural elucidation.

Molecular Structure and Key Features

4-(4-Nitrophenoxy)benzoic acid possesses a diaryl ether scaffold, which provides a degree of conformational flexibility.[2] The electron-withdrawing nature of the nitro group and the carboxylic acid function significantly influences the electronic environment of the aromatic protons and carbons, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of 4-(4-Nitrophenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Nitrophenoxy)benzoic acid, a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for both ¹H and ¹³C NMR analysis due to the presence of the acidic proton.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Nitrophenoxy)benzoic acid in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the deuterium lock signal of the solvent.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are generally required to observe all carbon signals, including quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(4-Nitrophenoxy)benzoic acid is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nitro group will deshield the protons on its adjacent ring, causing them to resonate at a higher chemical shift (further downfield).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.3 | Doublet | 2H | Protons ortho to the nitro group |

| ~8.0 | Doublet | 2H | Protons ortho to the carboxylic acid group |

| ~7.2 | Doublet | 2H | Protons meta to the nitro group |

| ~7.1 | Doublet | 2H | Protons meta to the carboxylic acid group |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton. The aromatic region will display two pairs of doublets, each integrating to two protons, characteristic of a para-substituted benzene ring. The protons on the nitrophenoxy ring are expected to be more deshielded than those on the benzoic acid ring due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~163 | Quaternary carbon of the benzoic acid ring attached to the ether oxygen |

| ~145 | Quaternary carbon of the nitrophenoxy ring attached to the nitro group |

| ~142 | Quaternary carbon of the nitrophenoxy ring attached to the ether oxygen |

| ~132 | Carbons ortho to the carboxylic acid group |

| ~126 | Carbons meta to the nitro group |

| ~120 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group |

| ~118 | Carbons ortho to the nitro group |

| ~117 | Carbons meta to the carboxylic acid group |

Note: These are predicted chemical shifts based on the analysis of similar compounds such as 4-nitrobenzoic acid and substituted benzoic acids.[4][5]

The downfield signal at around 167 ppm is characteristic of the carboxylic acid carbon. The quaternary carbons attached to electronegative atoms (oxygen and nitrogen) are also found at lower field. The remaining aromatic carbons will appear in the range of 117-132 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 4-(4-Nitrophenoxy)benzoic acid will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, and the N-O of the nitro group.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1520 and ~1350 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | C-O-C stretch (aryl ether) |

| ~1600, ~1480 | C=C stretch (aromatic rings) |

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching of a carboxylic acid. The strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The two strong absorptions at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.[6][7] The presence of a strong band around 1250 cm⁻¹ is indicative of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.

Mass Spectrometry Data and Interpretation

The expected molecular weight of 4-(4-Nitrophenoxy)benzoic acid (C₁₃H₉NO₅) is 259.21 g/mol .[8] In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻.

| m/z | Ion |

| 258.04 | [M-H]⁻ |

Further fragmentation of the parent ion can provide additional structural information. Common fragmentation pathways for this molecule may include the loss of CO₂ (44 Da) from the carboxylate and cleavage of the ether bond.

Caption: Plausible fragmentation pathways for 4-(4-Nitrophenoxy)benzoic acid in negative ion mode MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data provides a comprehensive and unambiguous characterization of 4-(4-Nitrophenoxy)benzoic acid. The spectroscopic signatures detailed in this guide serve as a valuable reference for researchers in the synthesis, identification, and quality control of this important chemical compound. The interplay of the different functional groups results in a unique spectral fingerprint that can be reliably used for its structural confirmation.

References

- Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. The Royal Society of Chemistry. (2013).

- Supporting Information for an unspecified article. The Royal Society of Chemistry.

- FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... - ResearchGate.

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem. PubChem.

- 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum - ChemicalBook. ChemicalBook.

- 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum - ChemicalBook. ChemicalBook.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids... - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem. PubChem.

- An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid - Benchchem. BenchChem.

- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem. BenchChem.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- 4-(4-Nitrophenoxy)Benzoic Acid - Chem-Impex. Chem-Impex.

- 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Benzoic acid, 4-nitro- - the NIST WebBook. NIST.

- 4-(4-nitrophenoxy)benzoic acid (C13H9NO5) - PubChemLite. PubChemLite.

- 4-Nitrobenzoic acid(62-23-7) IR Spectrum - ChemicalBook. ChemicalBook.

- benzoic acid, 4-[3-(4-carboxyphenoxy)-5-nitrophenoxy]- - Spectrum. Wiley.

- 4-Nitrobenzoic acid - Wikipedia. Wikipedia.

- Benzoic acid, 4-nitro- - the NIST WebBook. NIST.

- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... - ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrobenzoic acid(62-23-7) 13C NMR [m.chemicalbook.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzoic Acid: Properties, Synthesis, and Applications for the Research Scientist

Introduction: A Versatile Building Block in Modern Chemistry

4-(4-Nitrophenoxy)benzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Characterized by a rigid diaryl ether linkage, a terminal carboxylic acid, and a nitro group, this molecule offers a unique combination of reactivity and structural stability. The electron-withdrawing nature of the nitro group and the acidic proton of the carboxyl group provide two distinct handles for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, a detailed look into its synthesis and reactivity, and practical experimental protocols for its characterization, tailored for professionals in drug development and scientific research.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 4-(4-Nitrophenoxy)benzoic acid are fundamental to its application in synthesis and materials science. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 16309-45-8 | [1][2][3] |

| Molecular Formula | C₁₃H₉NO₅ | [1][2] |

| Molecular Weight | 259.21 g/mol | [2][3][4] |

| Appearance | Dark yellow needles/solid | [1] |

| Melting Point | 237-243 °C | [1][5] |

| Boiling Point | 429.3 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.405 g/cm³ (Predicted) | [5] |

| pKa | 4.17 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthesis and Reactivity: A Molecule with Dual Functionality

The synthesis of 4-(4-Nitrophenoxy)benzoic acid is most commonly achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction is a cornerstone of diaryl ether synthesis.[2][7] The core principle involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][8]

The Ullmann Condensation: Forging the Diaryl Ether Bond

The causality behind this synthetic choice lies in its reliability and tolerance for various functional groups. In this case, the reaction proceeds between an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, and the potassium salt of 4-hydroxybenzoic acid. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack by the phenoxide, facilitating the displacement of the halide.

Caption: Synthetic workflow for 4-(4-Nitrophenoxy)benzoic acid via Ullmann condensation.

Key Reactive Sites and Their Synthetic Utility

The true value of 4-(4-Nitrophenoxy)benzoic acid as a synthetic intermediate is derived from its two primary functional groups:

-

The Nitro Group: This group is a versatile precursor to an amino group. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[9] This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).[10][11][12] The resulting amino group can then participate in a wide array of reactions, such as amide bond formation, diazotization, and reductive amination.

-

The Carboxylic Acid Group: This functional group is readily converted into other functionalities, most notably amides, through coupling reactions with amines.[13][14] Common coupling reagents include carbodiimides (like EDC) or phosphonium salts (like BOP reagent).[15][16] This reactivity is central to its use in constructing the backbones of many biologically active molecules.

Caption: Key reaction pathways for 4-(4-Nitrophenoxy)benzoic acid.

Experimental Protocols: A Practical Guide to Characterization

To ensure the identity and purity of 4-(4-Nitrophenoxy)benzoic acid, a suite of analytical techniques is employed. The following protocols are designed to be self-validating, providing reliable and reproducible results.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the synthesis of 4-(4-Nitrophenoxy)benzoic acid.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.

-

Addition of Aryl Halide and Catalyst: Add 4-fluoronitrobenzene (1 equivalent) and copper(I) bromide (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3, which will precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-Nitrophenoxy)benzoic acid as yellow needles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of aromatic carboxylic acids.[5][17]

-

Sample Preparation: Prepare a stock solution of 4-(4-Nitrophenoxy)benzoic acid at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the steps for preparing a sample for NMR analysis.[1][3][18][19]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show signals in the aromatic region (approx. 7.0-8.5 ppm). The two aromatic rings will exhibit characteristic splitting patterns (likely doublets or doublets of doublets). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Predicted Spectral Characteristics

-

Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O-C stretch of the diaryl ether (~1240 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (~1520 and ~1340 cm⁻¹ respectively).[20]

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 259 or 260, respectively.

Applications in Drug Development and Beyond

4-(4-Nitrophenoxy)benzoic acid is primarily utilized as a scaffold or intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Development: Its derivatives are investigated for various therapeutic applications. The reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of novel drug candidates. The diaryl ether motif is a structural component in a number of biologically active compounds.

-

Polymer Chemistry: The bifunctional nature of this molecule allows it to be used as a monomer in the synthesis of specialty polymers, such as polyamides and polyesters, imparting properties like thermal stability.[1]

-

Analytical Chemistry: It can serve as a reagent in various chemical assays.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(4-Nitrophenoxy)benzoic acid is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(4-Nitrophenoxy)benzoic acid stands out as a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with the distinct reactivity of its nitro and carboxylic acid functionalities, provide a robust platform for synthetic innovation. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and characterization is paramount to unlocking its full potential in the creation of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

-

LabAlley. 4-(4-Nitrophenoxy)benzoic acid, min 97%, 1 gram. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

Sciencemadness. Reduction of 4-nitrobenzoic acid. [Link]

-

PubChem. 4-(4-Nitrophenoxy)benzoic acid. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nitroaryl Compounds in Chemical Synthesis. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

University of California, Davis. NMR Sample Prepara-on. [Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]

-

PubMed. Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. [Link]

-

PubMed. Selective amination reactions of α-nitro aryl and heteroaryl enoates. [Link]

-

ResearchGate. A new reagent for selective reduction of nitro group. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

ResearchGate. Reduction of Nitro, Nitroso, Azo and Azoxy Groups. [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

-

ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

-

PubMed Central. A comparative study of amide-bond forming reagents in aqueous media. [Link]

-

PubMed Central. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. synarchive.com [synarchive.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. nbinno.com [nbinno.com]

- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Research Portal [ujcontent.uj.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 18. sites.bu.edu [sites.bu.edu]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. researchgate.net [researchgate.net]

4-(4-Nitrophenoxy)benzoic acid CAS number and molecular weight

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

4-(4-Nitrophenoxy)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in various domains of chemical synthesis. Characterized by a diaryl ether linkage, a terminal carboxylic acid group, and a nitro moiety, this compound exhibits a unique reactivity profile that makes it a valuable intermediate in the development of pharmaceuticals, advanced polymers, and specialized dyes.[1][2] Its structure allows for multiple chemical transformations, making it a versatile tool for researchers and drug development professionals. This guide provides an in-depth exploration of its synthesis, core properties, and key applications, grounded in established chemical principles and methodologies.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-(4-Nitrophenoxy)benzoic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16309-45-8 | [3] |

| Molecular Formula | C₁₃H₉NO₅ | [3] |

| Molecular Weight | 259.21 g/mol | [3] |

| Appearance | Dark yellow to light brown crystalline powder or needles | [1] |

| Melting Point | 237-243 °C | [1] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [2] |

| IUPAC Name | 4-(4-nitrophenoxy)benzoic acid | [4] |

Synthesis and Mechanistic Insights

The synthesis of 4-(4-Nitrophenoxy)benzoic acid predominantly relies on the formation of the central diaryl ether bond. The most established and industrially relevant method for this transformation is the Ullmann Condensation .[5][6] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The causality behind this choice of reaction lies in its robustness and tolerance for a variety of functional groups. In the context of 4-(4-Nitrophenoxy)benzoic acid, the synthesis typically involves the reaction of a salt of 4-nitrophenol with a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) in the presence of a copper catalyst. The electron-withdrawing nature of the nitro group on the phenoxide enhances its nucleophilicity, while the halogen on the benzoic acid acts as a leaving group.

A general workflow for the synthesis is depicted below:

Caption: Synthetic workflow for 4-(4-Nitrophenoxy)benzoic acid via Ullmann Condensation.

Applications in Research and Drug Development

The trifunctional nature of 4-(4-Nitrophenoxy)benzoic acid makes it a valuable scaffold in several high-value applications.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceuticals.[1] The carboxylic acid and nitro groups provide versatile handles for further chemical modification. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This subsequent derivatization is a common strategy in the development of novel anti-inflammatory and analgesic drugs.[1]

Polymer Chemistry

In the field of materials science, 4-(4-Nitrophenoxy)benzoic acid serves as a monomer for the production of specialty polymers, such as poly(ether-imide)s and other high-performance plastics.[1] The rigid aromatic backbone and the polar nitro group contribute to polymers with enhanced thermal stability, mechanical strength, and specific optical properties.[1] These polymers are often used in applications demanding high-temperature resistance and durability.

Biochemical Research and Analytical Chemistry

The compound is also employed in biochemical studies, including those focused on enzyme inhibition and receptor binding, to probe biological pathways.[1] In analytical chemistry, it can act as a reagent for the detection and quantification of other substances.[1]

Experimental Protocol: Synthesis via Ullmann-Type Condensation

The following protocol provides a detailed, self-validating methodology for the synthesis of 4-(4-Nitrophenoxy)benzoic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(4-Nitrophenoxy)benzoic acid from 4-chlorobenzoic acid and 4-nitrophenol.

Materials:

-

4-Chlorobenzoic acid

-

4-Nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of 4-(4-Nitrophenoxy)benzoic acid.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, combine 4-chlorobenzoic acid (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq). The use of excess 4-nitrophenol and base ensures the complete consumption of the limiting reagent, 4-chlorobenzoic acid.

-

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. The copper catalyst is essential for facilitating the carbon-oxygen bond formation.[5] Subsequently, add anhydrous DMF to the flask to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The inert atmosphere prevents oxidation of the copper catalyst and other side reactions. Maintain this temperature with vigorous stirring for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing an excess of cold, dilute hydrochloric acid. This step neutralizes the excess base and protonates the carboxylate group, causing the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash them sequentially with deionized water and brine. This removes any remaining inorganic salts and DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 4-(4-Nitrophenoxy)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Safety and Handling

4-(4-Nitrophenoxy)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is also considered very toxic to aquatic life.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

-

SynArchive. Ullmann Condensation . SynArchive. [Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex . The Journal of Organic Chemistry. [Link]

-

ResearchGate. The Ullmann Ether Condensation . ResearchGate. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . Arkivoc. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . Revista de la Sociedad Química de México. [Link]

-

RSC Publishing. Electronic Supplementary Material (ESI) for RSC Advances . The Royal Society of Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules . JOCPR. [Link]

-

The Royal Society of Chemistry. Supplementary Information . The Royal Society of Chemistry. [Link]

-

PubChem. 4-(4-Nitrophenoxy)benzoic acid . National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 4-nitro- . NIST WebBook. [Link]

-

Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids . Journal of Raman Spectroscopy. [Link]

-

PubMed. Solid-phase synthesis of peptide-4-nitroanilides . National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Organic Syntheses. m-NITROBENZOIC ACID . Organic Syntheses. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . Molecules. [Link]

-

Wikipedia. 4-Nitrobenzoic acid . Wikipedia. [Link]

-

PubChemLite. 4-(4-nitrophenoxy)benzoic acid (C13H9NO5) . PubChemLite. [Link]

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis . LSU Digital Commons. [Link]

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides . Beilstein Journal of Organic Chemistry. [Link]

-

NIH. Introduction to Peptide Synthesis . National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)benzoic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-nitrophenoxy)benzoic acid. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound. In the absence of extensive published quantitative solubility data for 4-(4-nitrophenoxy)benzoic acid, this guide offers a robust framework for predicting its solubility based on its molecular structure and the properties of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining solubility via the equilibrium shake-flask method is provided, empowering researchers to generate precise and reliable data. This guide also includes comparative solubility data for structurally analogous compounds, namely benzoic acid and 4-nitrobenzoic acid, to provide a practical reference point for solvent selection and experimental design.

Introduction to 4-(4-Nitrophenoxy)benzoic acid

4-(4-Nitrophenoxy)benzoic acid (CAS No: 16309-45-8) is an organic compound with a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol .[1][2] Its structure features a benzoic acid moiety linked to a 4-nitrophenoxy group via an ether linkage. This compound is of interest in various fields, including pharmaceutical development and materials science, where it can serve as a versatile intermediate in the synthesis of more complex molecules.[3] The presence of both a carboxylic acid group and a nitro group, along with two aromatic rings, imparts a unique combination of polarity and structural rigidity that significantly influences its physicochemical properties, most notably its solubility.

Understanding the solubility of 4-(4-nitrophenoxy)benzoic acid is paramount for its practical application. In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, purification strategies such as crystallization, and product isolation. This guide aims to equip researchers with the foundational knowledge and practical tools to effectively address the solubility of 4-(4-nitrophenoxy)benzoic acid in their work.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of an organic molecule is a composite of its polar and non-polar regions.[4]

The molecular structure of 4-(4-nitrophenoxy)benzoic acid contains several key functional groups that dictate its solubility behavior:

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents like alcohols.[5]

-

Nitro Group (-NO2): The nitro group is also polar and can participate in dipole-dipole interactions, contributing to solubility in polar solvents.

-

Ether Linkage (-O-): The ether group is moderately polar.

-

Two Phenyl Rings: These aromatic rings are non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar solvents.

The interplay of these functional groups results in a molecule with a significant degree of polarity. Therefore, it is anticipated that 4-(4-nitrophenoxy)benzoic acid will exhibit greater solubility in polar organic solvents compared to non-polar ones. It is described as being soluble in organic solvents but having limited solubility in water.[3]

Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are expected to be effective solvents for 4-(4-nitrophenoxy)benzoic acid due to their ability to form hydrogen bonds and engage in dipole-dipole interactions. Less polar solvents like toluene and hexanes are expected to be poor solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH: The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a carboxylate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.[5]

Comparative Solubility Data of Structurally Similar Compounds

| Solvent | Benzoic Acid Solubility (mol/L) at 298.15 K | 4-Nitrobenzoic Acid Solubility (g/100mL) |

| Water | 0.028 | 0.042 (in 100 mL water) |

| Methanol | 4.88 | 8.33 (in 12 mL methanol) |

| Ethanol | 4.29 | 0.91 (in 110 mL alcohol) |

| Acetone | 5.56 | 5.0 (in 20 mL acetone) |

| Chloroform | 1.83 | 0.67 (in 150 mL chloroform) |

| Toluene | 1.09 | Slightly Soluble |

| Diethyl Ether | - | 2.22 (in 45 mL ether) |

| Benzene | - | Slightly Soluble |

| Carbon Disulfide | - | Slightly Soluble |

| Petroleum Ether | - | Insoluble |

Data for benzoic acid adapted from various sources. Data for 4-nitrobenzoic acid from PubChem.[6]

Analysis of Comparative Data:

The data for benzoic acid and 4-nitrobenzoic acid align with the theoretical principles discussed. Both compounds show significantly higher solubility in polar organic solvents like methanol, ethanol, and acetone compared to water and non-polar solvents. The presence of the nitro group in 4-nitrobenzoic acid appears to slightly decrease its solubility in alcohols compared to benzoic acid, which could be due to a combination of factors including crystal lattice energy and specific solute-solvent interactions. Based on this, it is reasonable to predict that 4-(4-nitrophenoxy)benzoic acid will follow a similar trend, exhibiting good solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess of 4-(4-nitrophenoxy)benzoic acid to a series of vials or flasks, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the containers tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed containers in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-(4-nitrophenoxy)benzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 4-(4-nitrophenoxy)benzoic acid in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Workflow for the Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Practical Implications for Researchers

The solubility data, whether predicted or experimentally determined, has significant practical implications:

-

For Synthetic Chemists: The choice of solvent is crucial for achieving optimal reaction rates and yields. A solvent in which the reactants are soluble is generally preferred. Furthermore, solubility data is vital for designing effective purification strategies, such as recrystallization, where the compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.

-

For Pharmaceutical Scientists: In drug development, poor aqueous solubility is a major hurdle for oral drug delivery. Understanding the solubility in various organic solvents can aid in the development of different formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to enhance bioavailability. It is also a key parameter in the Biopharmaceutics Classification System (BCS).

-

For Analytical Chemists: Knowledge of solubility is essential for preparing stock solutions and standards for various analytical assays. It also informs the choice of mobile phase in chromatographic separations.

Safety and Handling

4-(4-Nitrophenoxy)benzoic acid should be handled in accordance with good laboratory practices. It is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While quantitative solubility data for 4-(4-nitrophenoxy)benzoic acid in common organic solvents is not extensively documented, a thorough understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior. It is anticipated to be most soluble in polar organic solvents. For applications requiring precise solubility values, the shake-flask method provides a reliable and robust experimental approach. The comparative data for benzoic acid and 4-nitrobenzoic acid, along with the detailed experimental protocol provided in this guide, offer a solid foundation for researchers to effectively work with 4-(4-nitrophenoxy)benzoic acid and to generate the specific solubility data required for their research and development activities.

References

-

Myatt, G. J. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(5), 1959-1963. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292066, 4-(4-Nitrophenoxy)benzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

University of Canterbury. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(6), 345-349. Retrieved from [Link]

Sources

- 1. 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 16309-45-8: 4-(4-NITROPHENOXY)BENZOIC ACID [cymitquimica.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzoic acid: Synthesis, Characterization, and Applications

Introduction

4-(4-Nitrophenoxy)benzoic acid is a notable organic compound characterized by a diaryl ether linkage, connecting a benzoic acid moiety with a nitrophenyl group.[1] This structural arrangement, featuring both an electron-donating ether oxygen and a potent electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate in various fields of chemical synthesis.[1] Its applications span from the development of advanced polymers and dyes to its use as a foundational scaffold in the synthesis of potentially therapeutic agents.[2] This guide provides a comprehensive overview of 4-(4-Nitrophenoxy)benzoic acid, delving into its historical synthetic context, detailed modern preparation protocols, thorough characterization, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-(4-Nitrophenoxy)benzoic acid is fundamental to its application and handling. The compound typically presents as dark yellow needles, a coloration attributable to the presence of the nitroaromatic chromophore.[3] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 16309-45-8 | [4][5] |

| Molecular Formula | C₁₃H₉NO₅ | [4][5] |

| Molecular Weight | 259.22 g/mol | [3] |

| Melting Point | 237-243 °C | [3][6] |

| Appearance | Dark yellow needles | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and nitrophenyl rings. The protons ortho to the nitro group would be the most deshielded, appearing at a higher chemical shift. The protons on the benzoic acid ring would also exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR would display signals for all 13 carbon atoms, with the carbons attached to the electron-withdrawing nitro and carboxylic acid groups appearing at lower field.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, characteristic C-O-C stretching for the ether linkage, and strong symmetric and asymmetric N-O stretching for the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Discovery and Historical Synthesis

The Ullmann condensation , first reported by Fritz Ullmann in 1905, revolutionized the synthesis of diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. Given the prevalence of this method for creating such linkages, it is highly probable that early syntheses of 4-(4-Nitrophenoxy)benzoic acid were achieved via an Ullmann-type reaction between a salt of 4-hydroxybenzoic acid and a 4-halonitrobenzene, or vice versa.

Nucleophilic Aromatic Substitution (SNAr) provides another viable and historically significant pathway. The powerful electron-withdrawing nature of the nitro group in 4-halonitrobenzenes makes the aromatic ring susceptible to attack by nucleophiles. In this context, the phenoxide of 4-hydroxybenzoic acid could act as the nucleophile, displacing the halide from the nitrophenyl ring.

Modern Synthetic Methodologies

Modern synthetic approaches to 4-(4-Nitrophenoxy)benzoic acid have refined the classical methods, focusing on improved yields, milder reaction conditions, and greater substrate scope. The two primary strategies remain the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a robust method for the formation of the diaryl ether bond in 4-(4-Nitrophenoxy)benzoic acid. The general reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloronitrobenzene (1.0 eq), 4-hydroxybenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), via syringe.

-

Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an excess of water.

-

Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 with the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude 4-(4-Nitrophenoxy)benzoic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is an equally effective, and often preferred, method due to the strong activation provided by the nitro group. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMSO.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium salt of 4-hydroxybenzoic acid.

-

Addition of the Aryl Halide: Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture. 4-Fluoronitrobenzene is often preferred over other 4-halonitrobenzenes due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

-

Reaction: Heat the mixture to 120-140 °C and maintain with stirring for 8-16 hours, monitoring the reaction by TLC.

-

Workup and Isolation: The workup procedure is similar to that of the Ullmann condensation. Cool the reaction mixture, precipitate the product by adding it to acidic water, and collect the solid by filtration.

-

Purification: Wash the crude product with water and purify by recrystallization.

Biological Activity and Applications in Drug Development

4-(4-Nitrophenoxy)benzoic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[2][3] While there is a limited amount of publicly available data on the specific biological activity of 4-(4-Nitrophenoxy)benzoic acid itself, its utility is inferred from the known bioactivities of related benzoic acid derivatives.